Cas no 2227882-82-6 ((2S)-6-methoxyhexan-2-amine)

(2S)-6-Methoxyhexan-2-amine is a chiral amine compound characterized by its stereospecific (S)-configuration and methoxy-functionalized hexyl chain. This structural feature enhances its utility as a versatile intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The methoxy group at the terminal position improves solubility in polar solvents, facilitating reaction handling and purification. Its enantiomeric purity makes it valuable for constructing optically active molecules, such as active pharmaceutical ingredients (APIs) or chiral ligands. The compound’s stability under standard conditions ensures reliable performance in synthetic workflows. Its well-defined stereochemistry also supports reproducibility in research and industrial-scale processes.
(2S)-6-methoxyhexan-2-amine structure
(2S)-6-methoxyhexan-2-amine structure
Product Name:(2S)-6-methoxyhexan-2-amine
CAS No:2227882-82-6
MF:C7H17NO
MW:131.215982198715
CID:5900851
PubChem ID:93422959
Update Time:2025-06-08

(2S)-6-methoxyhexan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-6-methoxyhexan-2-amine
    • 2227882-82-6
    • EN300-1822660
    • Inchi: 1S/C7H17NO/c1-7(8)5-3-4-6-9-2/h7H,3-6,8H2,1-2H3/t7-/m0/s1
    • InChI Key: DFOAEYVWUNNBAJ-ZETCQYMHSA-N
    • SMILES: O(C)CCCC[C@H](C)N

Computed Properties

  • Exact Mass: 131.131014166g/mol
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 56.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35.2Ų

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Additional information on (2S)-6-methoxyhexan-2-amine

Introduction to (2S)-6-methoxyhexan-2-amine (CAS No. 2227882-82-6)

(2S)-6-methoxyhexan-2-amine (CAS No. 2227882-82-6) is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a methoxy group at the C-6 position and an amino group at the C-2 position, which confer it with distinct chemical and biological properties.

The synthesis of (2S)-6-methoxyhexan-2-amine typically involves a series of well-defined steps, including the asymmetric reduction of a ketone intermediate and subsequent functional group manipulations. Recent advancements in asymmetric catalysis have significantly improved the yield and enantiomeric purity of this compound, making it more accessible for large-scale production and application in various fields.

In the context of pharmaceutical research, (2S)-6-methoxyhexan-2-amine has shown promise as a lead compound for the development of new therapeutic agents. Its amine functionality can readily participate in a variety of chemical reactions, such as amide bond formation, which is crucial for the synthesis of bioactive molecules. Additionally, the presence of the methoxy group can influence the compound's solubility and metabolic stability, which are important factors in drug design.

Recent studies have explored the biological activities of (2S)-6-methoxyhexan-2-amine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This finding suggests that (2S)-6-methoxyhexan-2-amine could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its potential therapeutic applications, (2S)-6-methoxyhexan-2-amine has also been investigated for its use in chemical biology. Researchers have utilized this compound as a building block for the synthesis of complex molecules with diverse biological activities. For example, a team from the University of California, Berkeley, demonstrated that (2S)-6-methoxyhexan-2-amine can be efficiently incorporated into peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

The safety profile of (2S)-6-methoxyhexan-2-amine is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its long-term safety and efficacy.

In conclusion, (2S)-6-methoxyhexan-2-amine (CAS No. 2227882-82-6) is a versatile chiral amine with promising applications in pharmaceutical and chemical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of new therapeutic agents and advanced materials. As research in this area continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the scientific community.

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